molecular formula C8H9IO B1595423 1-Ethoxy-3-iodobenzene CAS No. 29052-00-4

1-Ethoxy-3-iodobenzene

Cat. No. B1595423
CAS RN: 29052-00-4
M. Wt: 248.06 g/mol
InChI Key: UIGQMEPFSWIPHM-UHFFFAOYSA-N
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Description

1-Ethoxy-3-iodobenzene is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethoxy-3-iodobenzene is 1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Alkoxycarbonylation Reactions

1-Ethoxy-3-iodobenzene has been used in alkoxycarbonylation reactions. Iannelli et al. (2009) demonstrated the ethoxycarbonylation of iodobenzene on a 1 mol scale using microwave heating, achieving comparable yields with both excess and near-stoichiometric loading of carbon monoxide. This study illustrates the potential for scaling up alkoxycarbonylation reactions using 1-Ethoxy-3-iodobenzene and microwave heating (Iannelli et al., 2009).

Heteroaromatic Ring Systems

The compound has been applied in the synthesis of condensed heteroaromatic ring systems. Sakamoto et al. (1992) reported the palladium-catalyzed carbonylative coupling of iodobenzene and its derivatives with (Z)-1-ethoxy-2-(tributylstannyl)ethene under carbon monoxide atmosphere, leading to (E)-3-ethoxy-1-arylprop-2-en-1-ones. This method was extended to synthesize chromone and 4(1H)-quinolinone (Sakamoto et al., 1992).

Alpha-Acetoxylation of Ketones

Ochiai et al. (2005) utilized iodobenzene in the alpha-acetoxylation of ketones. They found that diacyloxy(phenyl)-lambda3-iodanes generated in situ act as oxidants of ketones, with m-chloroperbenzoic acid as the terminal oxidant. This process highlights the catalytic potential of iodobenzene derivatives in organic synthesis (Ochiai et al., 2005).

Radiolabeled Compound Development

In the field of medical imaging, 1-Ethoxy-3-iodobenzene derivatives have been explored. Tokunaga et al. (2019) developed 1-(2-I-ethoxy)-2,5-bis styrylbenzene (I-EISB) as a potential SPECT probe for detecting amyloid deposits. They examined its affinity and imaging capabilities in normal and amyloid deposition mice, demonstrating its application in detecting amyloids (Tokunaga et al., 2019).

Oxidative Transformations

Ochiai (2007) reported on the stoichiometric and catalytic oxidations using hypervalent organo‐λ3‐iodanes. This study included the reaction of activated iodosylbenzene with various functional groups, such as olefins and phenols, under mild conditions, showcasing the broad utility of iodobenzene derivatives in oxidation reactions (Ochiai, 2007).

Safety And Hazards

The safety information available indicates that 1-Ethoxy-3-iodobenzene is a substance that requires careful handling . It has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The compound has been associated with hazard statements EUH019, H302, H315, H319, and H335 . These statements suggest that the compound can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

properties

IUPAC Name

1-ethoxy-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGQMEPFSWIPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347224
Record name 3-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-iodobenzene

CAS RN

29052-00-4
Record name 3-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Park, UK CB216GS - pdfs.semanticscholar.org
All glassware was dried in an oven (> 200 C) and allowed to cool under a positive nitrogen pressure (passed through a Drierite® filled tube) prior to use. All reactions were conducted …
Number of citations: 0 pdfs.semanticscholar.org
E Das, S Basak, A Anoop, S Chand… - The Journal of Organic …, 2019 - ACS Publications
Inducing high regioselectivity in nucleophilic addition to p-benzynes, first reported by Perrin and O’Connor et al. ( J. Am. Chem. Soc. 2007 , 129 , 4795 − 4799 ) has been a challenge as …
Number of citations: 10 pubs.acs.org

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